molecular formula C8H8N2O2 B13111200 3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Cat. No.: B13111200
M. Wt: 164.16 g/mol
InChI Key: ZPFZGPJYVPLGKG-UHFFFAOYSA-N
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Description

3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused ring structure, which combines elements of both pyridine and pyrimidine. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes . This reaction typically proceeds under mild conditions and yields the desired product in moderate to good yields.

Industrial Production Methods

For industrial production, the compound can be synthesized by dissolving it in chloroform, filtering, evaporating, and then recrystallizing the residue from ethanol/acetone. The resulting needles can be washed with diethyl ether and dried. Alternatively, recrystallization can be performed using chloroform/petroleum ether or chloroform/hexane .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to these enzymes, the compound can disrupt the normal progression of the cell cycle, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to its specific hydroxyl group at the 3-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its distinct biological activities.

Biological Activity

3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one, also known as 2H-Pyrido[1,2-a]pyrimidin-2-one, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anticancer, and enzyme inhibition effects. This article explores its biological activity through various studies and data.

The compound has the following chemical characteristics:

PropertyValue
CAS Number5439-14-5
Molecular FormulaC₈H₈N₂O
Molecular Weight148.162 g/mol
Melting Point185-187 °C
Boiling Point271.3 °C
Density1.3 g/cm³

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties . A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, a recent investigation reported that it inhibits cell proliferation in human cancer cell lines (HeLa and A375) with IC50 values of 10 µM and 15 µM, respectively . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study: In Vitro Anticancer Activity

In a controlled study involving various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis induction
A37515Cell cycle arrest at G1 phase
HCT11612Inhibition of proliferation

This data suggests that the compound could serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , particularly against cyclin-dependent kinases (CDKs). In vitro assays demonstrated that it inhibits CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively . These findings highlight its potential in cancer therapy by targeting cell cycle regulators.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrido[1,2-a]pyrimidin derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against target enzymes. For example:

  • Hydroxyl substitution at position 3 enhances solubility and bioavailability.
  • Alkyl substitutions at nitrogen positions improve binding affinity to target enzymes.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-hydroxy-3,4-dihydropyrido[1,2-a]pyrimidin-2-one

InChI

InChI=1S/C8H8N2O2/c11-6-5-10-4-2-1-3-7(10)9-8(6)12/h1-4,6,11H,5H2

InChI Key

ZPFZGPJYVPLGKG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N=C2N1C=CC=C2)O

Origin of Product

United States

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